Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate
Overview
Description
Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate is a laboratory chemical . It is used in various applications and is not recommended for food, drug, pesticide, or biocidal product use .
Synthesis Analysis
The synthesis of this compound has been achieved through Bartoli indole synthesis . This method was used because it was not possible to obtain the compound through aryl-aryl coupling reaction .Molecular Structure Analysis
The molecular structure of this compound is complex. It is based on the indole scaffold . More detailed information about its molecular structure can be found in the referenced material .Chemical Reactions Analysis
The presence of an anion-π interaction was characterized by NMR titrations with chloride anion . This suggests that this compound may have potential applications in the investigation of anion-π interactions in solution .Scientific Research Applications
Anion–π Interactions
- Synthesis and Anion Binding : Pentafluorophenyl-1H-indole derivatives have been investigated for their potential in anion–π interactions in solution. These compounds were synthesized and studied for their ability to bind anions, showing relevance in understanding molecular interactions involving anions (Sun et al., 2014).
Metallocene Activation and Coordination Chemistry
- Interaction with Nitrogen-Containing Compounds : Compounds like tris(pentafluorophenyl)boron have been shown to react with nitrogen-containing Lewis bases, including indoles, forming coordination adducts. This highlights their use in complex formation and catalysis (Focante et al., 2006).
Fischer Indole Synthesis
- Formation of Fluorinated Indoles : Research has demonstrated the synthesis of fluorinated indole derivatives from hydrozones derived from pentafluorophenylhydrazine, showing the versatility of these compounds in creating structurally varied indoles (Benke & Brooke, 1984).
Catalysis and Polymerization
- Catalytic Applications in Esterification : Pentafluorophenylammonium triflate has been used as an efficient catalyst for various reactions including esterification, thioesterification, and macrolactone formation, demonstrating the utility of fluorinated compounds in green chemistry (Funatomi et al., 2006).
- Fluorescence Sensing of Anions : Oligothiophene-based trifluoroacetophenones, including fluorinated compounds, exhibit enhanced fluorescence upon binding with carboxylate anions, suggesting their potential in fluorescence-based sensing technologies (Kim & Ahn, 2008).
Microfluidic Device Engineering
- Surface Engineering of Microfluidic Devices : Research has shown the use of pentafluorophenylester-based coatings in microfluidic devices, which aids in immobilizing biomolecules for cell-based assays. This application is significant in clinical research and bioassay development (Lahann et al., 2003).
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These effects on the pathways lead to downstream effects that contribute to their therapeutic potential.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate are not detailed in the available resources. These properties are crucial in determining the bioavailability of the compound. It is known that the compound is harmful if swallowed and may cause respiratory irritation , indicating that its absorption and distribution could have significant effects.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound’s action likely results in a variety of molecular and cellular effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a well-ventilated place and kept in a tightly closed container . It is also recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . These precautions suggest that the compound’s action can be influenced by factors such as air quality, temperature, and humidity.
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 1-methylindole-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F5NO2/c1-22-6-5-7-3-2-4-8(14(7)22)16(23)24-15-12(20)10(18)9(17)11(19)13(15)21/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOKRSIJVAQHID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=CC=C2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640447 | |
Record name | Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
941716-96-7 | |
Record name | 2,3,4,5,6-Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=941716-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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